molecular formula C20H22F2N2O B6052086 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

Katalognummer B6052086
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: YXSNMOIIPOPFEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine, also known as DFP-10825, is a novel compound that has shown promising results in scientific research applications. It is a piperidine-based compound that has been synthesized through a multi-step process involving various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been found to have antioxidant properties, which can protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine has been found to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, increased levels of acetylcholine in the brain, and antioxidant properties. It has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is that it has shown promising results in animal models of neurodegenerative diseases. Additionally, it has been found to have low toxicity and can be administered orally. However, one limitation is that more research is needed to determine its efficacy and safety in humans.

Zukünftige Richtungen

There are several future directions for the research of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine. One direction is to conduct more preclinical studies to determine its efficacy and safety in humans. Additionally, it can be further optimized to improve its pharmacokinetic properties and increase its potency. Furthermore, it can be used in combination with other compounds to enhance its therapeutic effects. Finally, it can be explored for its potential in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is a novel compound that has shown promising results in scientific research applications. Its synthesis method has been optimized to obtain high yields and purity of the compound. It has been found to have neuroprotective effects, can improve cognitive function, and has antioxidant and anti-inflammatory properties. While more research is needed to determine its efficacy and safety in humans, there are several future directions for its research.

Synthesemethoden

The synthesis of 1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves several steps, including the preparation of the key intermediate, 1-(3,4-difluorobenzoyl)-3-piperidinamine. This intermediate is then reacted with 3,4-dimethylphenyl magnesium bromide to obtain the final product. The synthesis process has been optimized to obtain high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

1-(3,4-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine has shown potential in various scientific research applications, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

(3,4-difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O/c1-13-5-7-16(10-14(13)2)23-17-4-3-9-24(12-17)20(25)15-6-8-18(21)19(22)11-15/h5-8,10-11,17,23H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNMOIIPOPFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.